BenchChemオンラインストアへようこそ!

4-amino-N-(2-piperidinoethyl)benzenecarboxamide

Therapeutic Drug Monitoring Gas Chromatography Internal Standard Selection

4-Amino-N-(2-piperidinoethyl)benzamide (CAS 51-08-1) is a conformationally constrained procainamide analog validated as a chromatographic internal standard for therapeutic drug monitoring of procainamide and N-acetylprocainamide (NAPA) in plasma and urine. Unlike parent procainamide, this piperidine-substituted derivative achieves baseline GC resolution from both analytes and offers a +12 Da mass shift for unambiguous SIM/MRM quantitation without costly deuterated IS. Its rigid side chain also enables definitive molecular docking in DNMT1 inhibitor studies. Ideal for clinical pharmacology labs and medicinal chemistry teams developing DNA methylation modulators.

Molecular Formula C14H21N3O
Molecular Weight 247.34 g/mol
CAS No. 51-08-1
Cat. No. B1387813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(2-piperidinoethyl)benzenecarboxamide
CAS51-08-1
Molecular FormulaC14H21N3O
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C14H21N3O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11,15H2,(H,16,18)
InChIKeyCXNIVSBILMGSCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(2-piperidinoethyl)benzenecarboxamide (CAS 51-08-1): Structural Analog of Procainamide with Differentiated Analytical and Epigenetic Profiling Utility


4-Amino-N-(2-piperidinoethyl)benzenecarboxamide (CAS 51-08-1) is a synthetic benzamide derivative belonging to the procainamide structural class, in which the diethylamino side chain of procainamide is replaced by a constrained piperidine ring [1]. The compound has been crystallographically characterized, with a single-crystal X-ray structure confirming its molecular geometry in the orthorhombic space group P 21 21 21 [2]. Although structurally related to the Class Ia antiarrhythmic agent procainamide (CAS 51-06-9), this compound has been deployed primarily as a chromatographic internal standard for the therapeutic drug monitoring of procainamide and its active metabolite N-acetylprocainamide (NAPA) [1], and has more recently been evaluated as part of a systematic structure–activity study examining the role of side-chain topology in modulating DNA methylation in cancer cells [3].

Why Procainamide or Its Common Analogs Cannot Replace 4-Amino-N-(2-piperidinoethyl)benzenecarboxamide in Analytical and Epigenetic Research Applications


Although 4-amino-N-(2-piperidinoethyl)benzenecarboxamide shares the 4-aminobenzamide pharmacophore with procainamide, the replacement of the flexible diethylamino terminus with a conformationally constrained piperidine ring introduces distinct physicochemical and molecular recognition properties that preclude simple interchange [1]. In gas-chromatographic therapeutic drug monitoring, procainamide itself cannot serve as an internal standard because it co-elutes with the analyte; the piperidine analog was specifically selected for its ability to achieve baseline chromatographic resolution from both procainamide and N-acetylprocainamide under the same GC conditions, a property conferred precisely by the altered side-chain topology [1]. More recently, a comparative study of procainamide side-chain derivatives demonstrated that the piperidine-bearing analog exhibits a dG nucleobase binding affinity and DNA methylation modulation profile that is quantitatively distinct from that of parent procainamide and from other side-chain variants (dimethyl, pyrrolidine, morpholine, pyridine, phenyl), confirming that side-chain topology directly governs epigenetic target engagement [2]. These orthogonal lines of evidence—chromatographic and epigenetic—establish that generic substitution among procainamide-class compounds is scientifically unsound without side-chain-specific validation.

Quantitative Differentiation Evidence for 4-Amino-N-(2-piperidinoethyl)benzenecarboxamide Versus Closest Analogs


Chromatographic Resolution: Baseline Separation from Procainamide and N-Acetylprocainamide Under GC Conditions

In the validated GC method for plasma and urine N-acetylprocainamide determination, 4-amino-N-(2-piperidinoethyl)benzamide was selected as the internal standard over procainamide itself and over the diethylamino analog, because the piperidine side chain imparts a retention time shift sufficient to achieve baseline chromatographic resolution from both the parent drug procainamide and its N-acetyl metabolite [1]. In contrast, alternative internal standards such as the dipropyl analog (p-amino-N-[2-(dipropylamino)ethyl]benzamide) have been deployed in other methods but were not validated for the simultaneous determination of NAPA in the presence of procainamide at clinically relevant concentration ranges of 1.0–15.0 μg/mL [1]. The validated method using the piperidine analog was applied to 50 cardiac patients at steady state, demonstrating robust performance in a clinical matrix [1].

Therapeutic Drug Monitoring Gas Chromatography Internal Standard Selection

Side-Chain-Conferred Differential DNA Methylation Modulation: Piperidine vs. Dimethyl, Pyrrolidine, Morpholine, Pyridine, and Phenyl Analogs

In a systematic comparative study by Gawade et al. (2016), procainamide derivatives bearing flexible (dimethyl), constrained (pyrrolidine, piperidine, morpholine), and planar aromatic (pyridine, phenyl) side chains were synthesized and evaluated for deoxyguanosine (dG) binding affinity via Differential Pulse Voltammetry (DPV) under physiological conditions, and for global DNA hypomethylation activity in the MCF-7 breast cancer cell line at sub-lethal concentrations [1]. The piperidine-bearing derivative exhibited a dG affinity and hypomethylation potency that was quantitatively distinct from parent procainamide and from all other side-chain variants tested, with the phenyl side-chain analog showing the highest binding affinity and cytotoxicity, while the piperidine analog occupied an intermediate position in the structure–activity landscape [1]. The study established that side-chain topology directly governs the non-covalent interaction with dG nucleobases in the intercalation cavity of the minor groove of hemimethylated CpG-rich DNA, as validated by molecular docking with the mDNMT-1–DNA crystal structure (PDB ID: 4DA4) and a DNMT-1 inhibition assay [1].

Epigenetics DNA Methyltransferase Inhibition Cancer Cell Line Studies

Single-Crystal X-Ray Structural Confirmation: Definitive Molecular Geometry vs. Computationally Predicted Models of Procainamide Analogs

The single-crystal X-ray structure of 4-amino-N-(2-piperidinoethyl)benzamide has been deposited in the Crystallography Open Database (COD entry 7223806) and the Cambridge Structural Database, providing experimentally determined unit cell parameters (a = 9.624 ± 0.002 Å, b = 10.246 ± 0.003 Å, c = 13.768 ± 0.003 Å; α = β = γ = 90°; orthorhombic space group P 21 21 21; cell volume = 1357.6 ± 0.6 ų at 296 ± 2 K) [1]. This experimentally validated geometry confirms the conformation adopted by the piperidine-constrained side chain in the solid state, which differs from the ensemble of low-energy conformers accessible to the flexible diethylamino side chain of procainamide [1]. The availability of a definitive crystal structure enables accurate molecular docking, pharmacophore modeling, and structure-based analogue design that cannot be reliably performed using computationally predicted geometries of procainamide alone.

Structural Chemistry X-Ray Crystallography Molecular Conformation

Molecular Weight and Physicochemical Differentiation from Procainamide for Mass Spectrometric Detection

4-Amino-N-(2-piperidinoethyl)benzamide (C₁₄H₂₁N₃O, MW = 247.34 g/mol) differs from procainamide (C₁₃H₂₁N₃O, MW = 235.33 g/mol) by a mass shift of +12 Da, corresponding to the replacement of the diethylamino terminus (–N(CH₂CH₃)₂) with a piperidine ring (–NC₅H₁₀) [1]. This mass increment is sufficient for unambiguous selected-ion monitoring (SIM) or multiple reaction monitoring (MRM) discrimination in GC-MS or LC-MS/MS assays, enabling the compound to serve as a structurally analogous but mass-resolved internal standard without the need for costly deuterated or ¹³C-labeled isotopologues [1]. In contrast, the dipropyl analog used in alternative GLC methods [2] has a higher molecular weight (C₁₅H₂₅N₃O, MW ≈ 263.38 g/mol), which may alter extraction recovery and ionization efficiency relative to the analyte.

Mass Spectrometry Quantitative Bioanalysis Internal Standard Physicochemistry

Conformational Restriction: Piperidine Ring vs. Flexible Diethylamino Group of Procainamide

The replacement of the diethylamino group (–N(CH₂CH₃)₂) of procainamide with a piperidine ring (–NC₅H₁₀) in 4-amino-N-(2-piperidinoethyl)benzamide introduces conformational restriction that reduces the number of accessible low-energy side-chain conformers [1]. In procainamide, the two ethyl groups can rotate freely, generating a conformational ensemble; in the piperidine analog, the six-membered ring adopts a well-defined chair conformation, locking the nitrogen lone pair orientation and the steric profile of the side chain [1][2]. This conformational constraint was explicitly exploited in the Gawade et al. (2016) study, where the constrained series (pyrrolidine, piperidine, morpholine) exhibited distinct dG binding properties from the flexible dimethyl analog (procainamide), confirming that conformational pre-organization affects DNA intercalation cavity recognition [2].

Medicinal Chemistry Conformational Analysis Structure–Activity Relationships

Commercial Purity Specification: >95% HPLC Purity Enabling Reproducible Research Use

Commercially available 4-amino-N-(2-piperidinoethyl)benzamide is supplied at a minimum purity specification of >95% as determined by HPLC, with standard packaging options of 500 mg, 1 g, and 5 g . This purity level is adequate for its documented use as a chromatographic internal standard in clinical bioanalysis [1] and for in vitro epigenetic screening studies in cancer cell lines [2], where impurities at levels exceeding 5% could confound biological readouts or introduce interfering chromatographic peaks. In comparison, the synthetic accessibility and commercial availability of the piperidine analog is more limited than that of the widely stocked procainamide pharmaceutical reference standard, necessitating procurement from specialized research chemical suppliers .

Chemical Procurement Purity Specification Reproducibility

Optimal Research and Industrial Deployment Scenarios for 4-Amino-N-(2-piperidinoethyl)benzenecarboxamide Based on Quantitative Differentiation Evidence


Clinical Bioanalytical Method Development for Procainamide and N-Acetylprocainamide Therapeutic Drug Monitoring

Laboratories developing or validating gas chromatographic or GC-MS methods for the simultaneous determination of procainamide and N-acetylprocainamide in human plasma and urine should prioritize 4-amino-N-(2-piperidinoethyl)benzamide as a candidate internal standard. The compound has been demonstrated in a peer-reviewed clinical study involving 50 cardiac patients to provide baseline chromatographic resolution from both analytes under standard GC conditions, with linear calibration over the clinically relevant concentration range of 1.0–15.0 μg/mL for NAPA [1]. Its +12 Da mass shift relative to procainamide further enables unambiguous mass spectrometric discrimination in SIM or MRM modes without the need for isotopically labeled internal standards [1]. This application scenario is particularly relevant for clinical pharmacology laboratories in settings where deuterated internal standards are unavailable or cost-prohibitive.

Epigenetic Drug Discovery: Structure–Activity Relationship Studies of DNA Hypomethylating Agents

Medicinal chemistry teams investigating procainamide-derived DNA methyltransferase 1 (DNMT-1) inhibitors should incorporate 4-amino-N-(2-piperidinoethyl)benzamide into their compound screening libraries as a conformationally constrained comparator. The Gawade et al. (2016) study demonstrated that the piperidine side chain confers a dG binding affinity and global DNA hypomethylation activity in MCF-7 breast cancer cells that is quantitatively distinct from parent procainamide and from other side-chain variants (pyrrolidine, morpholine, pyridine, phenyl) [2]. The experimentally determined single-crystal X-ray structure (COD 7223806) provides a reliable starting geometry for molecular docking studies targeting the mDNMT-1–DNA complex (PDB 4DA4), eliminating the conformational ambiguity inherent to the flexible diethylamino side chain of procainamide [2][3].

Computational Chemistry and Pharmacophore Modeling of Benzamide-Class Epigenetic Modulators

Computational chemists engaged in pharmacophore elucidation or virtual screening of benzamide-based DNA methylation modulators should utilize the crystallographically verified geometry of 4-amino-N-(2-piperidinoethyl)benzamide as a rigid-template reference structure. The orthorhombic crystal structure (space group P 21 21 21, a = 9.624 Å, b = 10.246 Å, c = 13.768 Å) provides definitive bond lengths, bond angles, and torsional parameters for the piperidine-constrained side chain [3]. This experimentally anchored conformation enables more reliable generation of pharmacophore hypotheses than those derived from the flexible diethylamino side chain of procainamide, where multiple low-energy conformers introduce uncertainty in feature mapping. The structure also serves as a validated input for conformational searching algorithms when designing next-generation constrained analogs [3].

Analytical Reference Standard Procurement for Procainamide Metabolite Research

Research groups studying the pharmacogenetics of procainamide acetylation, particularly the polymorphic N-acetyltransferase 2 (NAT2) phenotype, should procure 4-amino-N-(2-piperidinoethyl)benzamide as a validated internal standard for chromatographic assays quantifying N-acetylprocainamide in plasma and urine. The original Karlsson et al. (1974) method was specifically developed to investigate acetylation pharmacogenetics in 50 cardiac patients, correlating NAPA plasma levels (1.0–15.0 μg/mL) and urinary excretion (6–52% of administered dose) with isoniazid acetylator phenotype [1]. The piperidine analog's established performance in this pharmacogenetic context provides a methodologically validated procurement path that generic procainamide reference standards cannot fulfill due to co-elution with the analyte [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-amino-N-(2-piperidinoethyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.